1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide
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Overview
Description
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry due to their biological activity and structural diversity .
Preparation Methods
The synthesis of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the benzyl group: This step often involves nucleophilic substitution reactions.
Attachment of the hydroxyethyl group: This can be done through alkylation reactions.
Formation of the carboxamide group: This step typically involves amidation reactions.
Industrial production methods for such compounds often involve optimization of these steps to ensure high yield and purity, using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl or hydroxyethyl groups, leading to the formation of various substituted derivatives
Scientific Research Applications
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying biological processes and interactions at the molecular level.
Medicine: This compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide can be compared with other piperidine derivatives, such as:
Piperidine: The parent compound, which is simpler in structure and has different biological activities.
N-benzylpiperidine: A similar compound with a benzyl group attached to the nitrogen atom, but lacking the hydroxyethyl and carboxamide groups.
4-hydroxyethylpiperidine: A compound with a hydroxyethyl group attached to the piperidine ring, but without the benzyl and carboxamide groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-N-[4-(2-hydroxyethyl)phenyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-14-12-17-8-10-20(11-9-17)22-21(25)19-7-4-13-23(16-19)15-18-5-2-1-3-6-18/h1-3,5-6,8-11,19,24H,4,7,12-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBCKOYSNIIAAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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